3-O-Acetylcarazostatin Retains Lipid Peroxidation Inhibitory Activity Comparable to Carazostatin In Vitro, Unlike Inactive N,O-Dimethyl Derivatives
In the rat brain homogenate lipid peroxidation assay, the parent compound carazostatin exhibited the most potent inhibitory activity (IC50 = 170 nM) [1]. The O-modified derivatives of carazostatin, which include the O-acetyl derivative (3-O-Acetylcarazostatin), retained considerable inhibitory activity, whereas N,O-dimethyl derivatives completely failed to suppress peroxidation [2]. This establishes 3-O-Acetylcarazostatin as a functionally active derivative distinct from the inactive dimethylated analogs, while preserving the option of enzymatic conversion to the highly potent parent phenol.
| Evidence Dimension | Lipid peroxidation inhibitory activity in rat brain homogenate |
|---|---|
| Target Compound Data | Retains considerable activity (O-modified derivative class; exact IC50 not reported in identified sources) |
| Comparator Or Baseline | Carazostatin IC50 = 170 nM; N,O-dimethyl derivatives: no suppression of peroxidation |
| Quantified Difference | O-modified derivatives retain considerable activity (qualitative); N,O-dimethyl derivatives show complete loss of activity (quantitative: no suppression) |
| Conditions | Rat brain homogenate lipid peroxidation assay in vitro (Kato et al., 1993) |
Why This Matters
For procurement decisions, this confirms that the O-acetyl modification preserves biological functionality unlike N,O-dimethylation, making 3-O-Acetylcarazostatin a viable protected precursor or pro-drug form, whereas N,O-dimethyl analogs are unsuitable for antioxidant applications.
- [1] ChemBase Carazostatin Product Page. IC50 = 170 nM in rat brain homogenate lipid peroxidation. View Source
- [2] Kato, S.; Kawasaki, T.; Urata, T.; Mochizuki, J. In vitro and ex vivo free radical scavenging activities of carazostatin, carbazomycin B and their derivatives. J. Antibiot. 1993, 46 (12), 1859–1865. PMID: 8294245. View Source
